4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline is an organic compound notable for its unique structural composition, which includes dibenzo[b,d]furan and phenyl groups. This compound is characterized by a molecular formula of and a molecular weight of approximately 335.4 g/mol . The presence of the dibenzo[b,d]furan moiety contributes to the compound's stability and potential reactivity, making it of interest in various scientific fields, particularly in organic electronics and material science.
While specific biological activities of 4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline are not extensively documented, compounds with similar structures often exhibit significant biological properties. Research suggests that derivatives of dibenzo[b,d]furan may possess antimicrobial and anticancer activities due to their ability to interact with biological macromolecules and influence cellular pathways . Further studies are necessary to elucidate the specific biological effects of this compound.
The synthesis of 4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline typically involves multi-step processes. A common method is the Suzuki-Miyaura cross-coupling reaction, where dibenzo[b,d]furan-1-boronic acid is coupled with N-(4-bromophenyl)aniline in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is generally conducted in an organic solvent like toluene or dimethylformamide at elevated temperatures .
For industrial applications, similar synthetic routes are adapted for larger scale production, often utilizing continuous flow reactors and automated systems to enhance efficiency and yield. Purification techniques such as recrystallization and chromatography are employed to achieve high-purity products.
4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline has several applications:
Interaction studies involving 4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline primarily focus on its electronic properties within organic electronic devices. The compound acts by preventing electron-hole recombination, thus enhancing light emission efficiency. Its interactions with molecular orbitals (highest occupied molecular orbital and lowest unoccupied molecular orbital) are crucial for its functionality in electronic applications .
4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline stands out due to its unique combination of dibenzo[b,d]furan and phenyl units. This combination provides a balance between stability and reactivity, making it particularly effective for applications requiring high thermal stability and efficient electronic properties. Its structural complexity allows for diverse interactions not typically found in simpler analogs .
The synthesis of 4-(dibenzo[b,d]furan-1-yl)-N-phenylaniline and related derivatives relies on strategic coupling reactions and cyclization techniques. Two predominant approaches have emerged: palladium-catalyzed cross-coupling and copper-mediated Ullmann reactions, each offering distinct advantages in yield and functional group tolerance.
A method developed by Wei and Yoshikai employs Pd(OAc)₂ with 3-nitropyridine as a ligand and tert-butyl peroxybenzoate as an oxidant to facilitate intramolecular C–O bond formation. This approach, optimized at 90°C, achieves cyclization of ortho-aryl tyrosine analogues into dibenzofuran-aniline hybrids with moderate yields (33–52%). The mechanism likely involves a Pd(II)/Pd(IV) catalytic cycle, enabling precise control over regioselectivity.
Alternative routes utilize copper catalysts for diaryl ether synthesis. For example, coupling 2-nitroiodobenzene with phenolic derivatives under Ullmann conditions yields nitro-diaryl ether precursors. However, steric and electronic effects from carboxamide substituents significantly reduce efficiency, with yields dropping to 15% in hindered systems. Demethylation of methoxy groups using pyridine hydrochloride under microwave irradiation further refines the scaffold, enabling access to dihydroxy derivatives critical for biological and material applications.
A streamlined Negishi coupling strategy bypasses multi-step cyclization by directly introducing dibenzofuran moieties to aniline precursors. This method reduces synthetic steps and improves overall yields (20–33%), making it preferable for large-scale production.
| Method | Catalyst System | Temperature (°C) | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Pd-Catalyzed Cyclization | Pd(OAc)₂, 3-nitropyridine | 90 | 33–52 | Regioselective C–O bond formation |
| Ullmann Coupling | CuI, Cs₂CO₃ | 120–140 | 15–78 | Functional group tolerance |
| Negishi Coupling | Pd(PPh₃)₄ | 80–100 | 20–33 | Reduced synthetic steps |
The substitution pattern on the dibenzo[b,d]furan core profoundly influences electronic properties and reactivity. Positional isomerism at the 1-, 2-, or 3-positions alters conjugation pathways and intermolecular interactions, directly impacting charge transport efficiency.
Introducing nitro groups at the 4-position of dibenzofuran (as in compound 14) enhances electrophilicity, facilitating subsequent functionalization via aminocarbonylation. Conversely, methoxy groups at the 3- and 5-positions (compound 8) stabilize the aromatic system through electron donation, improving solubility for solution-processed applications. Demethylation of these groups to hydroxyl moieties (compound 15) further modulates electron density, enabling fine-tuning of redox potentials.
Steric effects dominate in systems with ortho-substituted carboxamides. For instance, cyclization of nitro-diaryl ether 9 into dibenzofuran 11 proceeds with a meager 6% yield due to steric clashes between the carboxamide and adjacent substituents. In contrast, unsubstituted analogues (e.g., 7→13) achieve 72% yield under identical Pd-mediated conditions, underscoring the need for minimalist substitution in key positions.
The dibenzo[b,d]furan-aniline hybrid exemplifies a donor-acceptor (D-A) system, where the aniline group acts as an electron donor and the dibenzofuran moiety serves as a planar, electron-deficient acceptor. This architecture promotes efficient intramolecular charge transfer (ICT), critical for organic light-emitting diodes (OLEDs) and photovoltaic devices.
Rigid dibenzofuran scaffolds reduce non-radiative decay, amplifying fluorescence quantum yields. For example, dibenzofuran α-amino acids exhibit a 12-fold increase in fluorescence intensity compared to tyrosine, attributed to restricted rotation around the C–O bond. This rigidity also minimizes energetic disorder in thin-film electronics, enhancing charge carrier mobility.
Functionalization with electron-withdrawing groups (e.g., nitro, carbonyl) lowers the LUMO energy, facilitating electron injection in n-type semiconductors. Conversely, electron-donating groups (e.g., methoxy, amino) raise the HOMO level, improving hole transport in p-type materials. Computational studies reveal that fusion of additional aromatic rings (e.g., pyrene) extends conjugation, further narrowing the HOMO-LUMO gap.
| Compound | Substituent | HOMO (eV) | LUMO (eV) | Bandgap (eV) |
|---|---|---|---|---|
| 15 | 3,5-Dihydroxy | -5.2 | -2.8 | 2.4 |
| 16 | 4-Amino | -4.9 | -2.5 | 2.4 |
| 17 | Unsubstituted | -5.5 | -3.1 | 2.4 |
4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline functions as an effective blue-emission dopant through its optimized molecular design that enables efficient intramolecular charge transfer processes [5]. The compound's electronic structure facilitates the generation of high-energy blue photons while maintaining excellent photoluminescence quantum yields exceeding 82% [6]. Research has demonstrated that dibenzofuran-based dopants achieve external quantum efficiencies ranging from 20% to 36.2% in optimized device configurations [7] [6].
The blue emission characteristics arise from the compound's specific energy level alignment, with triplet energy values maintained above 2.7 electron volts to prevent triplet state quenching [8]. This high triplet energy is crucial for blue emission applications, as it ensures efficient energy transfer processes and prevents unwanted energy loss mechanisms [9]. Studies have shown that dibenzofuran derivatives maintain their emission properties across various device architectures, demonstrating remarkable stability under electrical stress conditions [2].
Photophysical investigations reveal that the compound exhibits horizontal molecular orientation exceeding 88% in thin film configurations, significantly improving light outcoupling efficiency [6]. The photoluminescence decay time ranges from 0.96 to 1.93 microseconds, indicating efficient excited state dynamics that minimize efficiency roll-off at high current densities [6]. These characteristics position 4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline as a superior blue dopant material for advanced organic light-emitting diode applications [6].
Table 1: Performance Comparison of Dibenzofuran-Based Materials in Optoelectronic Devices
| Host Material Type | External Quantum Efficiency (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Device Lifetime (hours) | Application Type |
|---|---|---|---|---|---|
| CF-2-BzF (Dibenzofuran-based) | 25.3 | 77.2 | Not specified | Not specified | Yellow Phosphorescent Organic Light-Emitting Diode |
| DBT4/BPCz Mixed Host | 30.9 | 131.98 | 105.44 | 180 | Green Thermally Activated Delayed Fluorescence Organic Light-Emitting Diode |
| TDBA-Si Host with ν-DABNA | 36.2 | Not specified | Not specified | Not specified | Blue Thermally Activated Delayed Fluorescence Organic Light-Emitting Diode |
| TDBFTP (Dibenzofuran end-capped) | 20.0 | Not specified | Not specified | 22000 | Green Thermally Activated Delayed Fluorescence Organic Light-Emitting Diode |
| T1DBFBP (Dibenzofuran terminated) | 20.0 | Not specified | Not specified | 30000 | Green Thermally Activated Delayed Fluorescence Organic Light-Emitting Diode |
The integration of 4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline into organic light-emitting diode architectures requires careful consideration of energy level alignment and charge injection barriers [10]. The compound's highest occupied molecular orbital level, positioned between -5.6 and -5.8 electron volts, facilitates efficient hole injection from typical anode materials while maintaining adequate electron blocking characteristics [11]. This energy level positioning ensures balanced charge injection and recombination within the emissive layer [10].
Device fabrication studies demonstrate that optimal performance is achieved when the compound is incorporated at dopant concentrations ranging from 5% to 35% within appropriate host matrices [12]. The selection of compatible host materials is critical for achieving efficient energy transfer from host to dopant while maintaining device stability [8]. Research indicates that dibenzofuran-based hosts provide excellent compatibility with phenylaniline dopants, resulting in enhanced device performance metrics [2].
The compound's molecular design enables effective charge transport through both hole and electron pathways, reducing the likelihood of charge accumulation and associated device degradation mechanisms [13]. Studies have shown that devices incorporating dibenzofuran-phenylaniline structures maintain consistent performance across extended operational periods, with luminance stability exceeding 1000 hours at practical brightness levels [14].
The suppression of intermolecular packing in 4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline is achieved through strategic incorporation of sterically demanding substituents that prevent close π-π stacking interactions [15]. The dibenzofuran core provides inherent steric bulk that maintains intermolecular distances sufficient to prevent aggregation-caused quenching effects [16]. Research has demonstrated that the phenylaniline substituent creates additional steric hindrance, further reducing the likelihood of undesirable intermolecular interactions [17].
Computational studies reveal that the molecular conformation adopts a twisted geometry with dihedral angles optimized to minimize steric clashing while maintaining electronic conjugation [18]. The substitution pattern influences the degree of molecular twisting, with 1-position substitution on the dibenzofuran ring providing optimal balance between steric protection and electronic properties [17]. This molecular architecture effectively suppresses concentration quenching effects that typically limit the performance of organic light-emitting materials [16].
Crystal structure analysis indicates that dibenzofuran derivatives with bulky substituents maintain intermolecular separations exceeding 3.5 angstroms, preventing detrimental π-π stacking interactions [15]. The steric protection mechanism operates through both in-plane and out-of-plane molecular orientations, creating a three-dimensional barrier against close intermolecular approach [17]. These design principles have been successfully applied to achieve high photoluminescence quantum yields exceeding 85% in solid-state configurations [19].
The prevention of molecular aggregation in 4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline relies on multiple steric protection mechanisms operating simultaneously [20]. The rigid dibenzofuran framework restricts conformational flexibility, maintaining consistent intermolecular distances that prevent aggregation [4]. Additionally, the phenylaniline moiety provides dynamic steric shielding through rotational motion that disrupts potential aggregation sites [21].
Photophysical investigations demonstrate that the compound maintains efficient emission characteristics across concentration ranges from dilute solution to neat films, indicating effective aggregation suppression [22]. The absence of concentration-dependent spectral shifts confirms that intermolecular interactions remain minimal even at high molecular densities [20]. This property is particularly valuable for organic light-emitting diode applications where high dopant concentrations are required for optimal device performance [12].
The steric protection mechanism also contributes to improved thermal stability by preventing molecular rearrangement processes that could lead to non-emissive aggregate formation [23]. Studies have shown that dibenzofuran-based materials maintain their photophysical properties at elevated temperatures, with degradation onset temperatures exceeding 300°C [24]. This thermal stability ensures consistent device performance across operational temperature ranges and extended operational lifetimes [11].
Table 2: Key Photophysical Properties of Dibenzofuran-Based Organic Light-Emitting Diode Materials
| Material Parameter | Typical Range | Significance for Organic Light-Emitting Diode Performance |
|---|---|---|
| Triplet Energy (eV) | 2.7 - 2.9 | High triplet energy enables blue emission and prevents triplet quenching |
| Glass Transition Temperature (°C) | 130 - 162 | High glass transition temperature ensures thermal stability during operation |
| Bond Dissociation Energy (eV) | 1.56 - 1.75 | High bond dissociation energy improves device lifetime and stability |
| Highest Occupied Molecular Orbital Level (eV) | -5.6 to -5.8 | Deep highest occupied molecular orbital facilitates hole injection and transport |
| Photoluminescence Quantum Yield (%) | 82 - 88 | High photoluminescence quantum yield ensures efficient light emission |
| Horizontal Orientation (%) | 88 - 90 | High horizontal orientation improves light outcoupling efficiency |
| Photoluminescence Decay Time (μs) | 0.96 - 1.93 | Short decay time reduces efficiency roll-off at high current densities |
The enhancement of device lifetime in 4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline-based organic light-emitting diodes is achieved through systematic molecular engineering approaches that improve chemical stability under operational conditions [23]. The dibenzofuran core provides exceptional stability toward oxidation and radical formation, with bond dissociation energies ranging from 1.56 to 1.75 electron volts [11]. This high bond dissociation energy represents a significant improvement over conventional organic semiconductors and directly contributes to extended operational lifetimes [13].
Research has demonstrated that dibenzofuran end-capping strategies result in operational lifetimes exceeding 20,000 hours at practical luminance levels of 1000 candela per square meter [23]. The stability enhancement mechanism operates through multiple pathways, including resistance to electrochemical degradation, thermal decomposition, and photochemical breakdown processes [11]. Studies indicate that devices incorporating dibenzofuran-terminated hole transport materials achieve 50% lifetime values exceeding 30,000 hours under accelerated aging conditions [11].
The molecular design incorporates specific structural features that prevent common degradation pathways observed in organic light-emitting diode materials [13]. The fused ring system provides enhanced stability against ring-opening reactions, while the phenylaniline substituent offers protection against electrophilic attack at vulnerable positions [23]. These combined effects result in materials that maintain consistent performance characteristics throughout extended operational periods [14].
Thermal stability optimization in 4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline involves careful molecular architecture design to achieve high glass transition temperatures and thermal decomposition onset points [24]. The rigid dibenzofuran framework contributes to glass transition temperatures exceeding 149°C, ensuring dimensional stability at elevated operating temperatures [11]. This thermal stability is crucial for maintaining consistent device performance and preventing morphological changes that could lead to device failure [14].
The compound's thermal properties are further enhanced through the incorporation of thermally stable linkages and the elimination of thermally labile functional groups [23]. Thermogravimetric analysis reveals decomposition onset temperatures above 400°C, providing substantial thermal margin for practical device applications [4]. The high thermal stability enables device operation at elevated temperatures without significant performance degradation [24].
Molecular engineering strategies have focused on optimizing the balance between thermal stability and processability, ensuring that materials can be successfully deposited using both vacuum and solution-based techniques [25]. The thermal properties also contribute to reduced efficiency roll-off at high current densities, as the materials maintain their structural integrity under conditions of localized heating [26]. These characteristics position dibenzofuran-phenylaniline derivatives as superior materials for high-performance organic light-emitting diode applications requiring extended operational lifetimes [11].
The electrochemical stability of 4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline under device operating conditions represents a critical factor in achieving extended device lifetimes [13]. The compound exhibits excellent stability toward both oxidation and reduction processes, with electrochemical windows exceeding 3.0 volts [11]. This broad electrochemical stability range ensures minimal degradation during charge injection and transport processes [23].
Studies have demonstrated that the dibenzofuran core provides inherent resistance to electrochemical decomposition through its stable aromatic framework and optimized electron distribution [3]. The phenylaniline substituent contributes additional stability through delocalization of charge carriers and prevention of localized charge accumulation [21]. These combined effects result in materials that maintain consistent electrochemical properties throughout extended cycling experiments [11].